molecular formula C5H3F3N2O2 B1200052 Trifluorothymine CAS No. 54-20-6

Trifluorothymine

Cat. No. B1200052
CAS RN: 54-20-6
M. Wt: 180.08 g/mol
InChI Key: LMNPKIOZMGYQIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluorothymine can be synthesized through various chemical pathways, with some methods focusing on the functionalization of existing thymine molecules or building the compound from simpler precursors. A notable approach involves the oxidation and fluorination of dithiocarbamates, leading to the introduction of trifluoromethyl groups into the desired positions on the molecular scaffold (Kanie, Mizuno, Kuroboshi, & Hiyama, 1998).

Molecular Structure Analysis

The molecular structure of trifluorothymine has been elucidated using various analytical techniques, including X-ray crystallography. The presence of fluorine atoms significantly affects the molecular geometry and electronic distribution, leading to unique stacking and hydrogen bonding interactions compared to non-fluorinated analogues. The crystal structure analysis of 5-trifluorothymine reveals dimeric type N-H⋯O hydrogen bonding and head-to-head stacking of fluorine atoms, indicating the role of fluorine in modulating molecular interactions (Rajeswaran & Srikrishnan, 2008).

Chemical Reactions and Properties

Trifluorothymine participates in a variety of chemical reactions, leveraging its fluorinated moieties for reactivity not observed in thymine. The compound's ability to form stable hydrogen bonds and engage in fluorine-mediated interactions facilitates its use in nucleophilic substitutions and the formation of novel molecular complexes. The synthesis and reactions of N-methylnitrilium trifluoromethanesulphonate salts illustrate the versatility of trifluorinated compounds in generating aromatic ketimines, ketones, and a variety of heterocyclic structures (Booth, Jibodu, & Proença, 1980).

Scientific Research Applications

  • Application in Perovskite Solar Cells

    • Summary of Application : Trifluorothymine has been used as an interlayer in perovskite solar cells to reduce degradation and control cracks in hole transport layers .
    • Methods of Application : The trifluorothymine molecules self-organize due to the promotion by lead and iodine, which helps remove electron and hole traps on the surface of perovskite, reduce thermal decomposition of hybrid perovskites, and control the cracks of organic hole transport layers .
    • Results or Outcomes : Perovskite solar cells with a trifluorothymine interlayer maintained about 90% of initial efficiency after 1000 hours of aging at 85 °C .
  • Thymidine Kinase Substrate

    • Summary of Application : Trifluorothymine serves as a thymidine kinase substrate to study enzyme specificity and kinetics .
    • Methods of Application : Trifluorothymine is used in biochemical assays to study the specificity and kinetics of thymidine kinase .
    • Results or Outcomes : The results of these studies contribute to our understanding of enzyme function and can be used in the development of drugs and therapies .
  • Inhibition of Thymidylate Synthase

    • Summary of Application : Trifluorothymine may be used in the inhibition of thymidylate synthase .
    • Methods of Application : Trifluorothymine is used in biochemical assays to study the inhibition of thymidylate synthase .
    • Results or Outcomes : The results of these studies contribute to our understanding of enzyme function and can be used in the development of drugs and therapies .
  • Anti-Herpesvirus Antiviral Drug

    • Summary of Application : Trifluorothymine, also known as Trifluridine, is used primarily on the eye as an anti-herpesvirus antiviral drug .
    • Methods of Application : It is applied as eye drops for the treatment of keratitis and keratoconjunctivitis caused by the herpes simplex virus types 1 and 2 .
    • Results or Outcomes : The use of Trifluorothymine has been found to be more effective than other treatments such as idoxuridine or vidarabine .
  • Treatment of Metastatic Gastrointestinal Cancers

    • Summary of Application : Trifluorothymine is used as a part of chemotherapy for certain types of metastatic gastrointestinal cancers .
    • Methods of Application : It is administered orally as a part of a combination drug therapy .
    • Results or Outcomes : The outcomes of this application would vary depending on the specific case and the overall treatment plan .
  • Fluoropolymers in Biomedical Applications

    • Summary of Application : Trifluorothymine, as a fluoropolymer, has unique physicochemical properties such as hydrophobicity and lipophobicity, good chemical stability and bio-inertness, low surface energy and phase segregation . These properties have led to its use in various biomedical applications, including gene delivery, cytosolic protein delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, anti-fouling and anti-bacterial applications, and tissue engineering .
    • Methods of Application : The specific methods of application would depend on the particular biomedical application. For example, in drug delivery, trifluorothymine could be incorporated into drug delivery systems to enhance their performance .
    • Results or Outcomes : The outcomes of this application would vary depending on the specific case and the overall treatment plan .
  • Vibrational Spectrum Studies

    • Summary of Application : Trifluorothymine has been used in studies investigating the effects of intermolecular hydrogen bonding on the vibrational spectrum .
    • Methods of Application : The experimental and theoretical vibrational spectra of trifluorothymine were investigated using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy .
    • Results or Outcomes : The results of these studies contribute to our understanding of molecular structure and can be used in the development of drugs and therapies .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNPKIOZMGYQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202304
Record name Trifluorothymine
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Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-(Trifluoromethyl)uracil

CAS RN

54-20-6
Record name 5-(Trifluoromethyl)uracil
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Record name Trifluorothymine
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Record name 5-(Trifluoromethyl)uracil
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Record name Trifluorothymine
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Record name 5-(trifluoromethyl)uracil
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Record name 5-(TRIFLUOROMETHYL)URACIL
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Synthesis routes and methods I

Procedure details

0.055 g (0.5 mmol) of uracil was weighed and placed in a two-neck flask and the atmosphere in the flask was replaced with trifluoromethyl iodide. The following materials were added thereinto: 2.5 ml of dibutyl sulfoxide, 0.027 ml of concentrated sulfuric acid, 0.1 ml of a 30% hydrogen peroxide aqueous solution and 0.15 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. Formation of 5-trifluoromethyluracil (19F-NMR yield: 0.19%) was confirmed by 19F-NMR with 2,2,2-trifluoroethanol as an internal standard.
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Synthesis routes and methods II

Procedure details

0.055 g (0.5 mmol) of uracil was weighed and placed in a two-neck flask and the atmosphere in the flask was replaced with argon. The following materials were added thereinto: 1.0 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 0.5 ml of a 2.1 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.1 ml of a 30% hydrogen peroxide aqueous solution and 0.15 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. Formation of 5-trifluoromethyluracil (19F-NMR yield: 90%) was confirmed by 19F-NMR with 2,2,2-trifluoroethanol as an internal standard. 5-trifluoromethyluracil was obtained as a white solid (0.16 g, yield: 87%) in the same manner as in Example 1.
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Synthesis routes and methods III

Procedure details

0.055 g (0.5 mmol) of uracil was weighed and placed in a two-neck flask and the atmosphere in the flask was replaced with trifluoromethyl iodide. The following materials were added thereinto: 2.5 g of diphenyl sulfoxide, 0.027 ml of concentrated sulfuric acid, 0.1 ml of a 30% hydrogen peroxide aqueous solution and 0.15 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. Formation of 5-trifluoromethyluracil (19F-NMR yield: 0.47%) was confirmed by 19F-NMR with 2,2,2-trifluoroethanol as an internal standard.
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Synthesis routes and methods IV

Procedure details

0.11 g (1.0 mmol) of uracil was weighed and placed in a 50 ml two-neck flask equipped with a magnetic rotor and the atmosphere in the flask was replaced with argon. The following materials were added thereinto: 0.21 ml of a 42% tetrafluoroboric acid aqueous solution, 2.0 ml of dimethyl sulfoxide, 3.0 ml of a 2.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.3 ml of a 1.0 mol/l aqueous solution of iron (II) tetrafluoroborate and 0.2 ml of a 30% hydrogen peroxide aqueous solution. The mixture was stirred at 40 to 50° C. for 20 minutes and then the resulting solution was cooled to room temperature. Formation of 5-trifluoromethyluracil (19F-NMR yield: 94%) was confirmed in the same manner as in Example 1.
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Synthesis routes and methods V

Procedure details

0.11 g (1.0 mmol) of uracil and 0.028 g (0.5 mmol) of iron powder were weighed and placed in a 50 ml two-neck flask equipped with a magnetic rotor and the atmosphere in the flask was replaced with argon. The following materials were added thereinto: 2.0 ml of dimethyl sulfoxide, 2.0 ml of a 1N dimethyl sulfoxide solution of sulfuric acid, 1.0 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide and 0.2 ml of a 30% hydrogen peroxide aqueous solution. The mixture was stirred at 40 to 50° C. for 20 minutes and then the resulting solution was cooled to room temperature. Formation of 5-trifluoromethyluracil (19F-NMR yield: 32%) was confirmed in the same manner as in Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluorothymine
Reactant of Route 2
Reactant of Route 2
Trifluorothymine
Reactant of Route 3
Trifluorothymine
Reactant of Route 4
Trifluorothymine
Reactant of Route 5
Trifluorothymine
Reactant of Route 6
Trifluorothymine

Citations

For This Compound
185
Citations
Ç Çırak, N Koç - Journal of molecular modeling, 2012 - Springer
… trifluorothymine were investigated. The FT-IR (400–4000 cm −1 ) and μ-Raman spectra (100–4000 cm −1 ) of trifluorothymine … The dimeric form of trifluorothymine was also simulated to …
Number of citations: 37 link.springer.com
C Heidelberger, DH King - Pharmacology & Therapeutics, 1979 - Elsevier
… its conversion to the cyanohydrin, dehydration, bromination, condensation with urea, ring closure to the dihydro compound, bromination and dehydrobromination to give trifluorothymine …
Number of citations: 83 www.sciencedirect.com
Y Ren, L He, B Zhang, T Li, Y Yuan, J Zhang… - Journal of Materials …, 2022 - pubs.rsc.org
… trifluorothymine … a trifluorothymine interlayer maintain about 90% of initial efficiency after 1000 h aging at 85 C. We demonstrate that the judicious combination of a potent trifluorothymine …
Number of citations: 2 pubs.rsc.org
M Rajeswaran, T Srikrishnan - Journal of Fluorine Chemistry, 2008 - Elsevier
The crystal structure of the metabolite from urine, 5-trifluorothymine [5F 3 T] has been determined by single crystal X-ray diffractometric methods. Crystals of 5F 3 T are monoclinic, space …
Number of citations: 8 www.sciencedirect.com
R Pouremad, KD Bahk, YJ Shen… - NMR in Biomedicine …, 1999 - Wiley Online Library
Metabolism of trifluorothymidine (TFT) and its transport across the blood–brain barrier (BBB) has been measured quantitatively in rats by fluorine‐19 nuclear magnetic resonance …
OH Temmink, EM Comijn, M Fukushima… - … and Nucleic Acids, 2004 - Taylor & Francis
… Citation1 The degradation of TFT to trifluorothymine (TF‐Thy) by TP can be prevented by TPI. TPI was originally synthesized to increase TFT cytotoxicity in cancer cells.Citation2 …
Number of citations: 37 www.tandfonline.com
M Tandon, P Kumar, LI Wiebe - Nucleosides & nucleotides, 1993 - Taylor & Francis
The metabolism of 5-trifluro-2′-deoxythymidine (trifluridine; F 3 TdR) in male BALB/c mice bearing EMT-6 tumors has been investigated using 1 9F NMR spectroscopy. We previously (…
Number of citations: 3 www.tandfonline.com
T Gustavsson, N Sarkar, E Lazzarotto, D Markovitsi… - Chemical physics …, 2006 - Elsevier
… An analogous and interesting difference between these two solvents concerns 5-trifluorothymine that shows a bi-exponential fluorescence decay in water but an ultrafast mono-…
Number of citations: 105 www.sciencedirect.com
H Komatsu, H Umetani - Organic process research & development, 2002 - ACS Publications
… The best protocol has been reported by Kawakami, 6 and the key reaction is a glycosylation of chloro sugar 4 (R = 4-chlorobenzoyl) 7 with persilylated trifluorothymine 3 in the presence …
Number of citations: 10 pubs.acs.org
HE Kaufman, C Heidelberger - Science, 1964 - science.org
… The free bases of all thymidine analogs (iodouracil, bromouracil and trifluorothymine) have no demonstrable therapeutic antiviral activity, although trifluorothymine can inhibit thymidlylic …
Number of citations: 233 www.science.org

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